

Physical and chemical properties of Lawesson's reagent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lawesson's reagent

Cat. No.: B1674591

[Get Quote](#)

Lawesson's Reagent: A Comprehensive Technical Guide

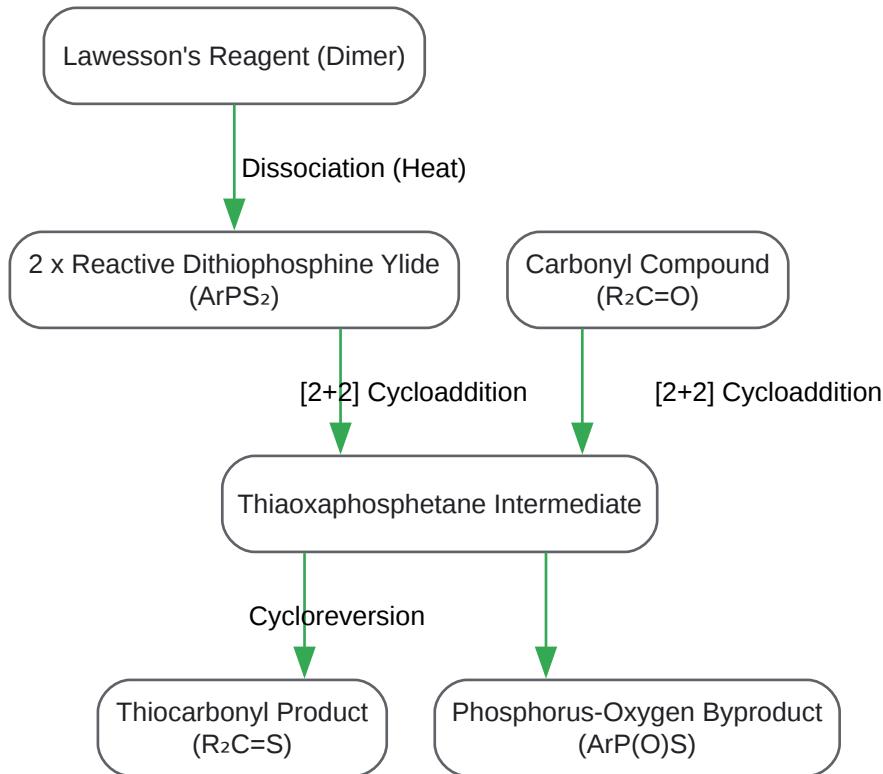
Introduction: **Lawesson's reagent** (LR), systematically named 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a versatile and widely utilized organosulfur compound in organic synthesis. First prepared in 1956 and later popularized by Swedish chemist Sven-Olov Lawesson, it has become an indispensable tool for the thionation of carbonyl compounds.^[1] This guide provides an in-depth overview of the physical and chemical properties of **Lawesson's reagent**, its mechanism of action, detailed experimental protocols, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Lawesson's reagent is typically a pale-yellow crystalline solid with a characteristic and strong, unpleasant odor, often attributed to trace hydrolysis releasing hydrogen sulfide.^{[2][3]} It is sensitive to moisture and should be handled in a dry environment.^[2] While insoluble in water, it exhibits modest solubility in various boiling organic solvents.^{[1][4]}

Table 1: Physical and Chemical Properties of **Lawesson's Reagent**

Property	Value	Citations
CAS Number	19172-47-5	[1] [3]
Molecular Formula	<chem>C14H14O2P2S4</chem>	[2] [3]
Molecular Weight	404.47 g/mol	[1] [3]
Appearance	White to pale yellow/green crystalline powder	[1] [5]
Melting Point	228–231 °C (442–448 °F; 501–504 K)	[2] [5]
Solubility	Insoluble in water. Modestly soluble in boiling toluene, chlorobenzene, anisole, and dimethoxyethane.	[1] [2] [4]
Moisture Sensitivity	Decomposes in the presence of water, releasing H ₂ S.	[2] [6]
Thermal Stability	Can decompose or polymerize upon prolonged heating in solution, especially above 110 °C.	[2]
Spectroscopic Data		
IR (P=S stretch)	650–700 cm ⁻¹	
³¹ P NMR (CDCl ₃)	δ ~52.6 - 62.9 ppm	[3] [5] [7]
¹ H NMR (CDCl ₃)	Signals corresponding to methoxy (OCH ₃) and aromatic protons.	[4] [5] [8] [9]
¹³ C NMR (CDCl ₃)	Signals corresponding to methoxy, aromatic, and imidazole carbons (in specific adducts).	[4] [5] [8] [9]


Chemical Structure

Lawesson's reagent features a central, four-membered dithiadiphosphetane ring, with alternating phosphorus and sulfur atoms. Each phosphorus atom is bonded to a 4-methoxyphenyl group and is also double-bonded to an exocyclic sulfur atom.[2]

Figure 1. Chemical Structure of **Lawesson's Reagent**

Mechanism of Action: Thionation of Carbonyls

The primary application of **Lawesson's reagent** is the conversion of a carbonyl group ($\text{C}=\text{O}$) into a thiocarbonyl group ($\text{C}=\text{S}$).[1][10] The reaction mechanism is understood to proceed through a reactive intermediate. Upon heating, **Lawesson's reagent** dissociates into two molecules of a reactive dithiophosphine ylide (Ar-PS_2).[11] This intermediate then undergoes a $[2+2]$ cycloaddition with the carbonyl compound to form a four-membered thiaoxaphosphetane intermediate. This intermediate subsequently undergoes cycloreversion, a step analogous to the Wittig reaction, to yield the desired thiocarbonyl product and a stable phosphorus-oxygen byproduct.[11][12] The driving force for this final step is the formation of the strong P=O bond. [11]

[Click to download full resolution via product page](#)

Figure 2. General Mechanism of Thionation with **Lawesson's Reagent**

The reactivity of the carbonyl substrate is a key factor, with more electron-rich carbonyls generally reacting faster.^[1] The typical reactivity order is amides > ketones > esters.

Experimental Protocols

1. Synthesis of **Lawesson's Reagent**

Lawesson's reagent can be prepared in the laboratory from anisole and phosphorus pentasulfide (P_4S_{10}).^{[1][2]}

- Materials: Anisole, Phosphorus pentasulfide (P_4S_{10}), Toluene or Xylene (for recrystallization).
- Procedure:
 - In a fume hood, combine anisole and phosphorus pentasulfide in a flask equipped with a reflux condenser. Caution: This reaction evolves hydrogen sulfide (H_2S), a toxic and flammable gas.^[2]
 - Heat the mixture with stirring. The reaction is typically maintained at reflux until the solid P_4S_{10} has completely dissolved and the evolution of H_2S ceases, resulting in a clear solution.^[2]
 - Allow the reaction mixture to cool.
 - The crude product is then purified by recrystallization from a suitable solvent, such as toluene or xylene, to yield **Lawesson's reagent** as a pale-yellow solid.^[2]

2. General Protocol for Thionation of a Ketone

This protocol describes a typical procedure for converting a ketone to a thioketone.

- Materials: Ketone substrate, **Lawesson's reagent** (0.5-2.0 equivalents), anhydrous high-boiling solvent (e.g., toluene, xylene), silica gel, and appropriate eluents for chromatography.^{[1][11]}

- Procedure:

- Dissolve the ketone substrate in an anhydrous solvent such as toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add **Lawesson's reagent** to the solution. The stoichiometry can vary, but often 0.5 equivalents of LR (which provides 1.0 equivalent of the reactive monomer) is sufficient.[13]
- Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress using an appropriate technique, such as Thin-Layer Chromatography (TLC).[1][13] Reaction times can range from a few hours to 24 hours.[4][11]
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure thioketone.[4][11]

3. General Protocol for Thionation of an Amide

Amides are generally more reactive towards **Lawesson's reagent** than ketones or esters.[11] The procedure is similar, though reaction conditions can sometimes be milder.

- Materials: Amide substrate, **Lawesson's reagent** (0.5-1.0 equivalents), anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene), water, extraction solvent (e.g., diethyl ether), silica gel, and eluents.[13][14]
- Procedure:
 - In a flask, dissolve the amide substrate and **Lawesson's reagent** in a suitable anhydrous solvent like THF or toluene under an inert atmosphere.[13][14]
 - Stir the reaction mixture. Depending on the substrate's reactivity, the reaction can proceed at room temperature or may require heating to reflux.[14] Monitor the reaction by TLC.
 - Once the reaction is complete, remove the solvent by rotary evaporation.

- Perform an aqueous work-up by adding water and extracting the product with an organic solvent like diethyl ether or ethyl acetate. This step is crucial to remove phosphorus byproducts.[14][15]
- Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to obtain the pure thioamide.[13][14]

Experimental Workflow Visualization

The following diagram outlines the typical logical steps involved in performing a thionation reaction using **Lawesson's reagent** in a research setting.

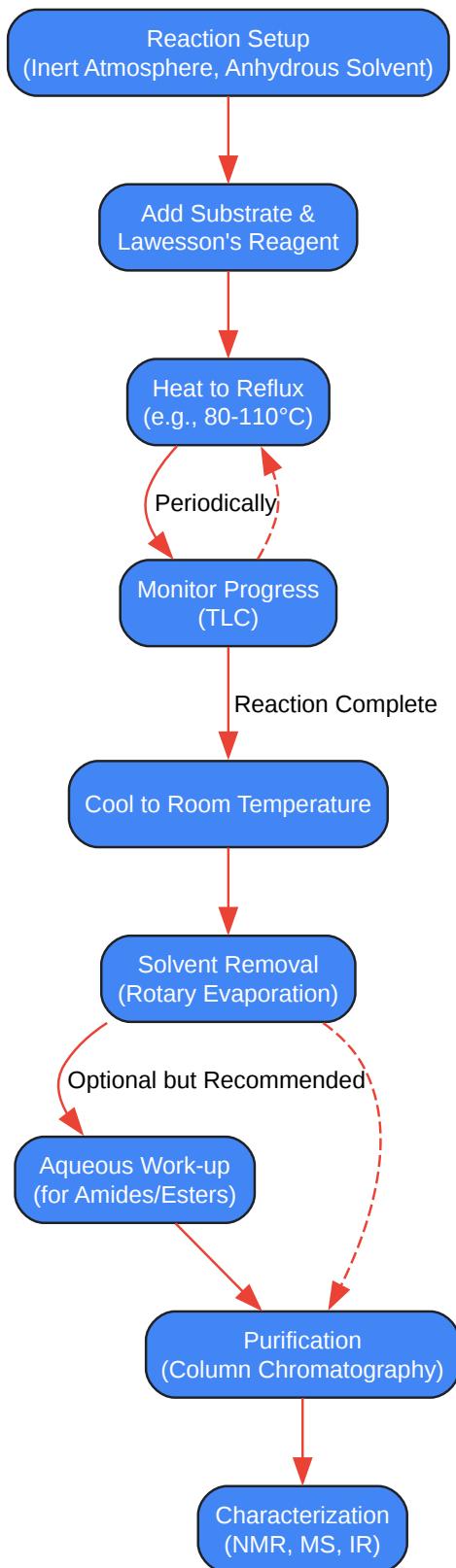

[Click to download full resolution via product page](#)

Figure 3. Typical Experimental Workflow for a Thionation Reaction

Safety and Handling

Lawesson's reagent requires careful handling due to its chemical properties and reactivity.

- **Toxicity and Odor:** The reagent has a strong, unpleasant smell and is toxic. All manipulations should be performed in a well-ventilated fume hood.[2][5]
- **Moisture Sensitivity:** It reacts with water, liberating toxic and flammable hydrogen sulfide gas. It must be stored in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere.[2]
- **Personal Protective Equipment (PPE):** Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times when handling the reagent.[5]
- **Waste Disposal:** Treat all glassware and waste contaminated with **Lawesson's reagent** with an excess of sodium hypochlorite (bleach) solution to neutralize the malodorous and reactive residues before standard disposal procedures.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs [sigutlabs.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Lawesson's reagent | C14H14O2P2S4 | CID 87949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis
- PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent [beilstein-journals.org]
- To cite this document: BenchChem. [Physical and chemical properties of Lawesson's reagent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674591#physical-and-chemical-properties-of-lawesson-s-reagent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com